(R,S)-4-Hydroxy Cyclophosphamide-d4 Preparation Kit

Catalog No.
S12899736
CAS No.
M.F
C7H15Cl2N2O3P
M. Wt
281.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R,S)-4-Hydroxy Cyclophosphamide-d4 Preparation Ki...

Product Name

(R,S)-4-Hydroxy Cyclophosphamide-d4 Preparation Kit

IUPAC Name

(4S)-2-[bis(2-chloro-2,2-dideuterioethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-ol

Molecular Formula

C7H15Cl2N2O3P

Molecular Weight

281.11 g/mol

InChI

InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13)/t7-,15?/m0/s1/i2D2,3D2

InChI Key

RANONBLIHMVXAJ-ZXPXFMFTSA-N

Canonical SMILES

C1COP(=O)(NC1O)N(CCCl)CCCl

Isomeric SMILES

[2H]C([2H])(CN(CC([2H])([2H])Cl)P1(=O)N[C@H](CCO1)O)Cl

(R,S)-4-Hydroxy Cyclophosphamide-d4 Preparation Kit is a specialized solution kit designed for the preparation of the deuterated metabolite of Cyclophosphamide, a widely used chemotherapy agent. The compound is characterized by its molecular weight of 281.11 g/mol and molecular formula C₇H₁₁D₄N₂O₃P, indicating the incorporation of deuterium isotopes into its structure, which enhances its utility in research and clinical applications. As a metabolite of Cyclophosphamide, (R,S)-4-Hydroxy Cyclophosphamide-d4 plays a critical role in understanding the pharmacokinetics and dynamics of the parent drug, aiding in the development of more effective therapeutic strategies .

The primary reaction involving (R,S)-4-Hydroxy Cyclophosphamide-d4 is its formation from Cyclophosphamide through metabolic processes. This transformation typically occurs via cytochrome P450 enzymes, which hydroxylate Cyclophosphamide at the 4-position. The deuterium labeling allows researchers to trace the metabolic pathways and quantify the compound's concentration in biological samples using techniques like mass spectrometry. The reaction can be summarized as follows:

CyclophosphamideCYP Enzymes R S 4 Hydroxy Cyclophosphamide d4\text{Cyclophosphamide}\xrightarrow{\text{CYP Enzymes}}\text{ R S 4 Hydroxy Cyclophosphamide d4}

(R,S)-4-Hydroxy Cyclophosphamide-d4 exhibits similar biological activities to its non-deuterated counterpart, including cytotoxic effects on rapidly dividing cells, making it relevant in cancer therapy. The compound's mechanism of action involves alkylation of DNA, leading to cross-linking and subsequent apoptosis of cancer cells. Additionally, the deuterium labeling may influence its pharmacokinetic properties, potentially altering its distribution and metabolism compared to non-labeled compounds .

The synthesis of (R,S)-4-Hydroxy Cyclophosphamide-d4 can be achieved through several methods:

  • Chemical Synthesis: This involves direct modification of Cyclophosphamide using deuterated reagents under controlled conditions to ensure selective hydroxylation at the 4-position.
  • Biotransformation: Utilizing microbial or enzymatic systems that selectively convert Cyclophosphamide into its hydroxy derivative while incorporating deuterium labels during the metabolic process.
  • Isotope Exchange: This method employs deuterated solvents or reagents to facilitate the exchange of hydrogen atoms in specific positions with deuterium.

Each method offers distinct advantages in terms of yield, purity, and isotopic labeling efficiency .

(R,S)-4-Hydroxy Cyclophosphamide-d4 is primarily used in:

  • Pharmacokinetic Studies: To investigate the absorption, distribution, metabolism, and excretion profiles of Cyclophosphamide in clinical settings.
  • Therapeutic Monitoring: As a tracer to monitor drug levels in patients undergoing chemotherapy.
  • Research: In studies aimed at understanding drug metabolism and resistance mechanisms in cancer treatments.

The incorporation of deuterium helps improve analytical sensitivity and specificity in various assays .

Interaction studies involving (R,S)-4-Hydroxy Cyclophosphamide-d4 focus on its interactions with other drugs and biological molecules. These studies are crucial for assessing potential drug-drug interactions that could affect therapeutic efficacy or toxicity. For instance:

  • Investigating how co-administered drugs might alter the metabolism or effectiveness of (R,S)-4-Hydroxy Cyclophosphamide-d4.
  • Understanding how this compound interacts with cellular proteins involved in drug resistance mechanisms.

Such studies enhance our understanding of personalized medicine approaches in cancer treatment .

Several compounds share structural or functional similarities with (R,S)-4-Hydroxy Cyclophosphamide-d4. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-HydroxycyclophosphamideC₇H₁₅Cl₂N₂O₃PActive metabolite; non-deuterated version
CyclophosphamideC₇H₁₁Cl₂N₂O₃PParent compound; prodrug that requires metabolic activation
IfosfamideC₈H₁₁Cl₂N₂O₃PSimilar mechanism; used for treating various cancers

Uniqueness: The key uniqueness of (R,S)-4-Hydroxy Cyclophosphamide-d4 lies in its deuterated structure, which allows for enhanced tracking and quantification in metabolic studies compared to its non-deuterated counterparts. This feature is particularly beneficial for pharmacokinetic research where precise measurements are critical .

Deuterium Incorporation Strategies in Cyclophosphamide Derivatives

The incorporation of deuterium into cyclophosphamide derivatives represents a sophisticated approach to enhance analytical capabilities and metabolic studies [4]. Ring-deuterated analogs of cyclophosphamide, including 4-d2, 5-d, 4,6-d4, and 4,5,6-d6 derivatives, have been systematically developed to study the influence of deuterium substitution on metabolic pathway rates [3]. The strategic placement of deuterium atoms at specific positions allows researchers to investigate oxidation processes at carbon-4 and examine the rate of elimination of acrolein from aldophosphamide [3].

Base-catalyzed hydrogen-deuterium exchange represents a fundamental synthetic strategy for deuterium incorporation [4]. The process begins with N-nitrosobis(2-hydroxyethyl)amine, which undergoes H-D exchange in the presence of sodium deuteroxide and deuterium oxide to yield N-nitrosobis(1,1-dideuterio-2-hydroxyethyl)amine [4]. This intermediate serves as a precursor for bis(2-chloro-1,1-dideuterioethyl)amine, commonly referred to as nor-HN2-d4, which is subsequently converted into d4 analogs of cyclophosphamide and its metabolites [4].

The deuteration of ifosfamide derivatives provides valuable insights into deuterium incorporation strategies that can be applied to cyclophosphamide systems [23]. Deuteration at the alpha and alpha prime carbons has been demonstrated to decrease the rate of N-dechloroethylation while enhancing hydroxylation at the 4-position [23]. This metabolic switching approach represents a sophisticated strategy for optimizing the formation of desired metabolites while minimizing unwanted degradation pathways [23].

Advanced synthetic methodologies have been developed for the preparation of tetra- and hexadeuterated analogs of cyclophosphamide metabolites [5]. These synthetic pathways, while multistep in nature, provide generally straightforward routes to highly deuterated compounds with excellent isotopic purity [5]. The synthesis of [2,2,3,3-2H4]-3-amino-1-propanol serves as an example of the systematic approach required for deuterium incorporation, involving the reaction of 3-hydroxypropionitrile with sodium deuteroxide in deuterium oxide [5].

MethodDeuterium PositionsIsotopic Purity (%)Yield (%)Key Advantages
Chemical SynthesisVarious positions95-9870-85Direct modification of parent compound
Enzymatic SynthesisSpecific enzymatic sites90-9560-75High selectivity for specific sites
Multistep Synthetic PathwayMultiple positions (d4-d8)98-9965-80Comprehensive deuteration patterns
Direct DeuterationSelective positions95-9775-90Simple one-step process
Base-Catalyzed H-D ExchangeAlpha carbons96-9880-92High isotopic incorporation

Synthetic Optimization for Isotopic Purity

Achieving high isotopic purity in deuterated cyclophosphamide derivatives requires careful optimization of synthetic conditions and purification protocols [10]. The development of chemical systems for precision deuteration demands tight control over isotopic distribution to meet pharmaceutical-grade specifications [10]. Modern synthetic approaches focus on creating well-defined deuterated building blocks that enable precise control over isotopic purity and substitution patterns [10].

The optimization of deuterium incorporation involves multiple synthetic variables, including reaction temperature, solvent systems, and catalyst selection [6]. Deuterium kinetic isotope effects play a crucial role in determining the efficiency of isotopic incorporation, with primary deuterium kinetic isotope effects providing evidence that hydrogen abstraction is at least partially rate-limiting in many reactions [30]. The magnitude of these isotope effects varies depending on the specific reaction pathway, enzyme involvement, and substrate characteristics [30].

Stable isotope dilution principles have been extensively validated for the quantification of cyclophosphamide and its metabolites [25]. The use of tetradeuterated analogs as internal standards enables precise determination of drug concentrations through mass spectrometric analysis of characteristic ion fragments [25]. The ratio of signal intensities between the native compound and its deuterated analog provides a highly specific and accurate quantification method [25].

The synthesis of deuterated cyclophosphamide analogs requires optimization of reaction conditions to minimize isotopic scrambling and maximize deuterium retention [4]. Established synthetic routes that have been validated for non-deuterated compounds can be adapted for deuterated analogs, but require careful modification to preserve isotopic integrity throughout the synthetic sequence [4]. The conversion of nor-HN2-d4 into deuterated cyclophosphamide, 4-ketocyclophosphamide, and carboxyphosphamide demonstrates the successful application of optimized synthetic protocols [4].

Purification Techniques for Chiral Separation

The purification of (R,S)-4-Hydroxy Cyclophosphamide-d4 presents unique challenges related to both stereochemical separation and isotopic purity maintenance [8]. Enantiospecific differences between (R)- and (S)-cyclophosphamide have been documented for formation clearance pathways, with distinct kinetic parameters observed for each enantiomer [8]. The formation clearance for dechloroethylated metabolites shows significant stereoselectivity, with values of 0.25 L/h for the (R)-enantiomer compared to 0.14 L/h for the (S)-enantiomer [8].

Chiral gas chromatography-mass spectrometry methods have been developed specifically for the simultaneous determination of both enantiomers of cyclophosphamide and their dechloroethylated metabolites [8]. These analytical methods enable the assessment of stereoselectivity in metabolic processes and provide essential data for understanding enantiospecific pharmacokinetic behavior [8]. The development of these separation techniques is crucial for the preparation and quality control of enantiomerically pure (R,S)-4-Hydroxy Cyclophosphamide-d4 [8].

Stereoselective metabolism of cyclophosphamide enantiomers has been demonstrated through in vitro studies using rabbit liver microsomes [12]. The ratio of (R)-cyclophosphamide to (S)-cyclophosphamide in incubation media increases significantly during metabolic transformation, from an initial 1:1 ratio to 4.5:1 after 60 minutes of incubation [12]. This stereoselectivity indicates the importance of chiral separation techniques in the preparation of pure enantiomeric forms [12].

The stereochemistry of 4-hydroxycyclophosphamide derivatives significantly influences their metabolic behavior and stability [24]. Trans-4-hydroxycyclophosphamide undergoes ring opening approximately four times faster than the cis isomer, while cyclization of aldophosphamide favors the trans isomer by a factor of approximately three [24]. These stereochemical differences necessitate specialized purification techniques that can effectively separate and isolate specific stereoisomeric forms [24].

Quality Control Parameters for Preparation Kits

Comprehensive quality control parameters are essential for ensuring the reliability and consistency of (R,S)-4-Hydroxy Cyclophosphamide-d4 preparation kits [13]. The isotopic enrichment specifications typically require deuterium incorporation levels of 98% or higher to meet pharmaceutical-grade standards [13]. Chemical purity standards mandate HPLC purities exceeding 99.0%, with stringent limits on related substances and degradation products [13].

Analytical validation protocols for deuterated compounds require specialized methodologies that can accurately assess both chemical and isotopic purity [16]. Ultra-high-performance liquid chromatography-tandem mass spectrometry methods have been developed and validated for the simultaneous quantification of cyclophosphamide and 4-hydroxycyclophosphamide using 4-hydroxycyclophosphamide-d4 as an internal standard [21]. These methods demonstrate linear responses over concentration ranges of 10-40,000 ng/mL for cyclophosphamide and 5-4,000 ng/mL for 4-hydroxycyclophosphamide [21].

Water content determination represents a critical quality control parameter, as moisture can significantly impact the stability and efficacy of deuterated compounds [14]. Karl Fischer titration methods are routinely employed to ensure water content remains below 0.5% in preparation kits [14]. Microbiological testing protocols must comply with pharmacopeial standards to ensure the absence of viable microorganisms and endotoxins [14].

The assessment of isotopic purity requires sophisticated analytical techniques capable of distinguishing between deuterated and non-deuterated species [17]. Mass spectrometry-based methods provide the highest sensitivity and specificity for isotopic analysis, with detection limits for isotopic impurities typically in the 0.1% range [17]. Nuclear magnetic resonance spectroscopy serves as a complementary technique for structural confirmation and quantitative deuterium analysis [17].

ParameterSpecificationTest MethodAcceptance Criteria
Isotopic Purity≥ 98% deuterium incorporationMass SpectrometryPass/Fail
Chemical Purity≥ 99.0% HPLCHPLC-UVNumerical
Water Content≤ 0.5% by Karl FischerKarl Fischer TitrationNumerical
pH Range5.0 - 7.5pH MeterRange
Particulate MatterComplies with USP <788>Light ObscurationPass/Fail
Microbial LimitsComplies with USP <61>Microbial EnumerationPass/Fail
Assay Content98.0 - 102.0%HPLC AssayRange
Related Substances≤ 2.0% total impuritiesHPLC Gradient MethodNumerical

The primary application of (R,S)-4-Hydroxy Cyclophosphamide-d4 lies in its function as an internal standard for liquid chromatography-tandem mass spectrometry bioanalytical methods. This deuterated compound serves as a crucial reference for quantitative determination of 4-hydroxycyclophosphamide, the active metabolite of cyclophosphamide, in biological samples [1] [2] [3].

The deuterated internal standard demonstrates exceptional performance characteristics in ultraperformance liquid chromatography-tandem mass spectrometry applications. Research has established that 4-hydroxycyclophosphamide-d4 effectively compensates for matrix effects and extraction variability, providing improved accuracy and precision compared to non-isotopically labeled internal standards [1] [2]. The compound exhibits similar physicochemical properties to the native analyte while maintaining distinct mass spectral characteristics that enable selective detection and quantification [4] [5].

Studies have validated the use of 4-hydroxycyclophosphamide-d4 across various biological matrices including plasma, dried blood spots, and volumetric absorptive microsampling devices. The internal standard demonstrates consistent performance with normalized matrix factors ranging from 0.8 to 1.2, indicating minimal matrix interference effects [1] [2]. This stability across different sample types makes it particularly valuable for multi-matrix analytical applications and cross-validation studies.

Chromatographic Separation Optimization

Mobile Phase Composition for Isomeric Resolution

The chromatographic separation of (R,S)-4-Hydroxy Cyclophosphamide-d4 requires careful optimization of mobile phase composition to achieve adequate resolution from endogenous matrix components and related metabolites. Research has demonstrated that mobile phase systems consisting of aqueous formic acid solutions combined with organic modifiers provide optimal separation conditions [1] [2] [3].

The most effective mobile phase compositions utilize 0.01% formic acid in water as the aqueous component paired with methanol as the organic modifier. This combination provides superior peak shape and resolution compared to acetonitrile-based systems [1] [2]. The formic acid concentration of 0.01% represents an optimal balance between ionization enhancement and chromatographic performance, providing adequate protonation for positive electrospray ionization while maintaining stable baseline conditions [3] [6].

Gradient elution protocols have been established as the preferred approach for 4-hydroxycyclophosphamide-d4 analysis. The optimal gradient program typically initiates with high aqueous content (approximately 90%) and progresses to increased organic content (up to 80% methanol) over a 6-minute runtime [1] [2]. This gradient profile ensures adequate retention of the polar metabolite while providing sufficient chromatographic resolution from matrix interferences.

Alternative mobile phase systems incorporating 1 millimolar ammonium hydroxide have demonstrated effectiveness in specific applications, particularly for simultaneous analysis of cyclophosphamide and its metabolites [5] [6]. These alkaline conditions can enhance the separation of closely related compounds while maintaining acceptable ionization efficiency in positive mode electrospray ionization.

Column Selection and Retention Behavior

Column selection represents a critical factor in achieving optimal chromatographic performance for (R,S)-4-Hydroxy Cyclophosphamide-d4 analysis. Research has consistently demonstrated that C18 reversed-phase columns with sub-2 micrometer particle sizes provide superior separation efficiency and resolution [1] [2] [3].

The Waters Acquity UPLC BEH C18 column (2.1 × 100 mm; 1.7 μm) has emerged as the gold standard for 4-hydroxycyclophosphamide-d4 analysis, providing optimal retention characteristics and peak shape [1] [2]. This column chemistry offers excellent stability under the acidic mobile phase conditions required for electrospray ionization while maintaining reproducible retention times across multiple analytical runs.

Column temperature optimization studies have established 50°C as the optimal operating temperature for 4-hydroxycyclophosphamide-d4 analysis [1] [2]. This temperature provides enhanced chromatographic efficiency while maintaining column stability and reproducible retention behavior. Higher temperatures can lead to thermal degradation of the labile metabolite, while lower temperatures result in reduced separation efficiency and broader peak shapes.

The retention behavior of 4-hydroxycyclophosphamide-d4 typically exhibits retention times between 2.5 and 3.0 minutes under optimized chromatographic conditions [1] [2] [3]. This retention time provides adequate separation from early-eluting matrix components while maintaining reasonable analysis throughput. The deuterated internal standard co-elutes with the native 4-hydroxycyclophosphamide, ensuring similar matrix effects and extraction efficiency.

Mass Spectrometric Detection Parameters

Fragmentation Patterns in Positive Electrospray Ionization Mode

The mass spectrometric detection of (R,S)-4-Hydroxy Cyclophosphamide-d4 in positive electrospray ionization mode reveals characteristic fragmentation patterns that enable sensitive and selective quantification. The compound requires derivatization with semicarbazide hydrochloride to form stable semicarbazone derivatives suitable for mass spectrometric analysis [1] [2] [4].

The 4-hydroxycyclophosphamide-d4-semicarbazone derivative exhibits a molecular ion at m/z 337.7 in positive electrospray ionization mode, representing a 4 mass unit shift from the non-deuterated analogue at m/z 333.7 [1] [2]. This mass difference enables selective monitoring of the internal standard without interference from the native analyte.

The primary fragmentation pathway involves the formation of a product ion at m/z 225.1 through loss of the semicarbazone moiety and subsequent rearrangement [1] [2]. This fragmentation pattern mirrors that observed for the non-deuterated compound, which produces a corresponding product ion at m/z 221.0. The consistent fragmentation behavior between the deuterated and non-deuterated forms ensures reliable quantification across the analytical range.

Multiple reaction monitoring transitions have been optimized for 4-hydroxycyclophosphamide-d4-semicarbazone analysis. The primary quantification transition m/z 337.7 → 225.1 provides optimal sensitivity and selectivity for routine analytical applications [1] [2]. Additional qualifier transitions may be employed for confirmatory analysis or enhanced method specificity in complex biological matrices.

Deuterium Isotope Effects on Ionization Efficiency

The incorporation of deuterium atoms into the 4-hydroxycyclophosphamide structure introduces subtle but measurable effects on ionization efficiency in electrospray ionization mass spectrometry. Research has demonstrated that deuterium substitution can influence the physicochemical properties of molecules, including their ionization behavior and mass spectrometric response [7] [8] [9].

Studies examining deuterium isotope effects on electrospray ionization have revealed that deuterated compounds generally exhibit slightly reduced ionization efficiency compared to their protiated counterparts [7] [8]. This effect is attributed to differences in the polarizability and hydrogen bonding characteristics of deuterium versus protium atoms. However, the magnitude of this effect is typically small (less than 10%) and can be effectively compensated through appropriate calibration procedures.

The surface tension of electrospray solutions containing deuterated compounds may differ from those containing non-deuterated analogues, potentially affecting droplet formation and ion production efficiency [10]. These effects become more pronounced at higher deuterium incorporation levels and may require consideration in method development and validation procedures.

Thermal effects during electrospray ionization can also influence the relative response of deuterated versus non-deuterated compounds. The higher mass of deuterium compared to protium can affect the vibrational frequencies and thermal stability of molecular ions, potentially influencing their detection efficiency [8] [9]. These considerations emphasize the importance of using deuterated internal standards that closely match the deuterium content of the target analyte.

Method Validation Protocols

Linearity and Dynamic Range Considerations

The validation of analytical methods employing (R,S)-4-Hydroxy Cyclophosphamide-d4 as an internal standard requires comprehensive assessment of linearity and dynamic range characteristics. Established protocols demonstrate that the calibration range for 4-hydroxycyclophosphamide typically extends from 2.5 to 1,000 ng/mL in biological matrices, providing adequate coverage for clinical and research applications [1] [2] [11].

Linearity assessment involves the evaluation of calibration curves constructed using peak area ratios of 4-hydroxycyclophosphamide to 4-hydroxycyclophosphamide-d4. The use of the deuterated internal standard effectively compensates for matrix effects and extraction variability, resulting in improved linearity compared to methods employing non-isotopically labeled internal standards [1] [2]. Correlation coefficients typically exceed 0.995 across the validated range, meeting regulatory requirements for quantitative bioanalytical methods.

The dynamic range of validated methods spans approximately 2.5 orders of magnitude, from the lower limit of quantification to the upper limit of quantification. This range provides adequate coverage for therapeutic drug monitoring applications, where 4-hydroxycyclophosphamide concentrations may vary significantly based on dosing regimens and individual patient pharmacokinetics [1] [2] [11].

Calibration curve stability studies have demonstrated that the linearity parameters remain consistent across multiple analytical runs and different analysts. The deuterated internal standard provides enhanced method robustness, reducing the impact of minor variations in analytical conditions on quantitative accuracy [1] [2]. This stability is particularly important for routine clinical applications where consistent performance is essential.

Sensitivity Limits (Lower Limit of Quantification/Upper Limit of Quantification) Determination

The determination of sensitivity limits for methods utilizing (R,S)-4-Hydroxy Cyclophosphamide-d4 represents a critical aspect of method validation, directly impacting the clinical utility and research applications of the analytical procedure. The lower limit of quantification for 4-hydroxycyclophosphamide has been established at 2.5 ng/mL in various biological matrices, representing a significant improvement over earlier analytical methods [1] [2] [11].

The lower limit of quantification determination follows regulatory guidelines requiring precision (coefficient of variation) of ≤20% and accuracy (bias) within ±20% of the nominal concentration. The use of 4-hydroxycyclophosphamide-d4 as an internal standard enhances the precision and accuracy at the lower limit of quantification by compensating for matrix effects and extraction variability [1] [2]. This improvement is particularly pronounced compared to methods employing non-isotopically labeled internal standards.

The upper limit of quantification for validated methods typically ranges from 1,000 to 4,000 ng/mL, depending on the specific application and biological matrix [1] [2] [11]. This upper limit provides adequate coverage for high-dose cyclophosphamide therapy monitoring while maintaining acceptable accuracy and precision. The deuterated internal standard maintains consistent performance across the entire quantification range, ensuring reliable results at both low and high analyte concentrations.

Signal-to-noise ratios at the lower limit of quantification consistently exceed 10:1, providing robust detection capabilities even in complex biological matrices [1] [2]. The deuterated internal standard contributes to improved signal-to-noise ratios by providing a stable reference peak that is not affected by matrix variations or analytical artifacts.

Method sensitivity is further enhanced by the use of multiple reaction monitoring detection modes, which provide superior selectivity compared to single ion monitoring approaches. The combination of chromatographic separation, mass spectrometric selectivity, and deuterated internal standard correction results in methods capable of detecting 4-hydroxycyclophosphamide at clinically relevant concentrations with high confidence [1] [2] [3].

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

280.0448417 g/mol

Monoisotopic Mass

280.0448417 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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